1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine
Description
1-(4-Fluorophenyl)-4-(3-methoxybenzoyl)piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a fluorophenyl group and a methoxybenzoyl group attached to a piperazine ring
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-23-17-4-2-3-14(13-17)18(22)21-11-9-20(10-12-21)16-7-5-15(19)6-8-16/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIZFOFKJKNJPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 3-methoxybenzoyl chloride.
Formation of Intermediate: The 4-fluoroaniline is reacted with a suitable reagent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 3-methoxybenzoyl chloride in the presence of a base to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-4-(3-methoxybenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring can be replaced with other substituents using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Fluorophenyl)-4-(3-methoxybenzoyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: The compound is used in biological assays to investigate its effects on cellular processes and molecular pathways.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for research and development purposes.
Industrial Applications: The compound may be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-4-(3-methoxybenzoyl)piperazine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-4-(3-methoxybenzoyl)piperazine: This compound has a chlorine atom instead of a fluorine atom, which may result in different pharmacological properties.
1-(4-Methylphenyl)-4-(3-methoxybenzoyl)piperazine: The presence of a methyl group instead of a fluorine atom can affect the compound’s reactivity and biological activity.
1-(4-Fluorophenyl)-4-(3-hydroxybenzoyl)piperazine: The substitution of a methoxy group with a hydroxy group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of 1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
